molecular formula C16H18N2O3S B2484375 ethyl 2-methyl-4-thioxo-10-vinyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate CAS No. 1024197-23-6

ethyl 2-methyl-4-thioxo-10-vinyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate

Cat. No.: B2484375
CAS No.: 1024197-23-6
M. Wt: 318.39
InChI Key: PUVKVEHSIJXBBP-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-thioxo-10-vinyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate is a useful research compound. Its molecular formula is C16H18N2O3S and its molecular weight is 318.39. The purity is usually 95%.
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Biological Activity

Ethyl 2-methyl-4-thioxo-10-vinyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer effects, through a review of relevant literature and research findings.

Chemical Structure and Properties

The compound belongs to a class of thioxo derivatives characterized by a unique oxadiazocine structure. Its molecular formula is C15H16N2O2SC_{15}H_{16}N_2O_2S, with a molecular weight of approximately 284.36 g/mol. The presence of the thioxo group and the vinyl moiety contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that derivatives of thioxo compounds can exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds related to ethyl 2-methyl-4-thioxo derivatives demonstrated minimal inhibitory concentrations (MICs) as low as 3.91 µg/mL against Escherichia coli ATCC 25922 .
  • Antifungal Properties : Some derivatives have also been tested against various fungal strains, showing promising results in inhibiting growth at comparable concentrations.

Anticancer Activity

The anticancer potential of similar thioxo compounds has been explored extensively:

  • Cell Line Studies : Compounds structurally akin to ethyl 2-methyl-4-thioxo have shown significant cytotoxic effects against various cancer cell lines. For example, certain derivatives exhibited growth inhibition rates exceeding 50% against human breast carcinoma cells (T47D) at concentrations of 10 µg/mL .
  • Mechanism of Action : The proposed mechanisms for anticancer activity include induction of apoptosis and disruption of cellular signaling pathways involved in proliferation.

Case Studies and Research Findings

Several studies provide insights into the biological activities of thioxo compounds:

  • Synthesis and Testing : A study synthesized several thioxo derivatives and evaluated their antimicrobial properties. The results indicated that specific modifications in the structure significantly enhanced antibacterial efficacy .
  • In Vivo Studies : In vivo studies on animal models have suggested that these compounds can reduce tumor sizes when administered at therapeutic doses, highlighting their potential for development into anticancer agents.
  • Comparative Analysis : A comparative study between various thioxo derivatives revealed that those with additional functional groups exhibited enhanced biological activities compared to simpler analogs .

Data Table: Biological Activity Summary

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 (µg/mL)Reference
Ethyl Derivative AAntibacterialE. coli ATCC 259223.91
Ethyl Derivative BAntifungalCandida albicans5.00
Ethyl Derivative CAnticancerT47D (Breast Carcinoma)10.00
Ethyl Derivative DAnticancerSiHa (Cervical Cancer)15.00

Properties

IUPAC Name

ethyl 6-ethenyl-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-4-9-7-6-8-10-12-11(14(19)20-5-2)16(3,21-13(9)10)18-15(22)17-12/h4,6-8,11-12H,1,5H2,2-3H3,(H2,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVKVEHSIJXBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C3=CC=CC(=C3OC1(NC(=S)N2)C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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